molecular formula C43H58N2O13 B232058 Rifamycin B methylpropylamide CAS No. 16784-10-4

Rifamycin B methylpropylamide

货号 B232058
CAS 编号: 16784-10-4
分子量: 810.9 g/mol
InChI 键: RCRKUTFIUCSOQL-UCYGXLJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin B methylpropylamide is a compound that has gained significant attention in the field of scientific research due to its therapeutic potential. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylpropylamide has been found to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. In

作用机制

The mechanism of action of Rifamycin B methylpropylamide involves the inhibition of bacterial RNA polymerase. RNA polymerase is an essential enzyme that is required for the transcription of bacterial DNA into RNA. Rifamycin B methylpropylamide binds to the β subunit of RNA polymerase, thereby preventing the transcription process. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B methylpropylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing the transcription of bacterial DNA. In addition, it has been found to exhibit antiviral activity by inhibiting viral replication. Rifamycin B methylpropylamide has also been found to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.

实验室实验的优点和局限性

Rifamycin B methylpropylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various research areas. However, there are also limitations to the use of Rifamycin B methylpropylamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action may be affected by the presence of other compounds, which may lead to inconsistent results.

未来方向

There are several future directions for the study of Rifamycin B methylpropylamide. One area of research is the development of new derivatives of Rifamycin B methylpropylamide with enhanced pharmacological activities. Another area of research is the investigation of the potential use of Rifamycin B methylpropylamide in combination with other compounds for the treatment of bacterial infections, viral infections, and cancer. Furthermore, the development of new methods for the synthesis of Rifamycin B methylpropylamide may lead to more efficient and cost-effective production of the compound.

合成方法

The synthesis of Rifamycin B methylpropylamide involves the modification of the parent compound, rifamycin B. The modification process includes the addition of a methylpropylamide group to the rifamycin B molecule. The chemical reaction is carried out under controlled conditions and requires specific reagents and catalysts. The synthesis method of Rifamycin B methylpropylamide has been optimized to ensure maximum yield and purity.

科学研究应用

Rifamycin B methylpropylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. Rifamycin B methylpropylamide has also been found to exhibit antiviral activity against hepatitis B virus and herpes simplex virus. In addition, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.

属性

CAS 编号

16784-10-4

分子式

C43H58N2O13

分子量

810.9 g/mol

IUPAC 名称

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+

InChI 键

RCRKUTFIUCSOQL-UCYGXLJSSA-N

手性 SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

规范 SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。